molecular formula C20H28Cl2N2O4 B15337173 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine

Cat. No.: B15337173
M. Wt: 431.3 g/mol
InChI Key: ULOLHCVDUNLORU-UHFFFAOYSA-N
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Description

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine typically involves the protection of piperazine with Boc groups followed by the introduction of the dichlorophenyl substituent. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,4-Di-Boc-piperazine. Subsequently, the dichlorophenyl group is introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of deprotected piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting groups can be removed under acidic conditions, revealing the active piperazine moiety .

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-Boc-piperazine: Lacks the dichlorophenyl substituent.

    1-Boc-piperazine: Contains only one Boc protecting group.

    1,4-Di-Boc-2-(4-chlorophenyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is unique due to the presence of both Boc protecting groups and the dichlorophenyl substituent. This combination imparts specific chemical properties and reactivity, making it valuable for targeted synthesis and applications in various fields .

Biological Activity

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a di-tert-butoxycarbonyl (Boc) group and a dichlorophenyl moiety. Its structure can be represented as follows:

1 4 Di Boc 2 3 4 dichlorophenyl piperazine\text{1 4 Di Boc 2 3 4 dichlorophenyl piperazine}

This configuration is essential for its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with neurotransmitter receptors and enzymes. Research indicates that derivatives of piperazine can modulate serotonin and dopamine receptors, which are crucial for central nervous system (CNS) functions.

Key Activities

  • Antidepressant Effects : Piperazine derivatives have shown promise as antidepressants by modulating serotonergic pathways .
  • Anticancer Activity : Some studies report that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as urease, which is relevant in treating conditions like kidney stones .

1. Anticancer Activity

A study evaluated the antiproliferative effects of several piperazine derivatives on colon carcinoma cells (HCT-15). The results indicated that compounds with a dichlorophenyl substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The IC50 values ranged from 10 µM to 20 µM for different derivatives, highlighting the importance of the substituent's position on the phenyl ring .

CompoundIC50 (µM)Cell Line
115HCT-15
212HT29
318Jurkat

2. CNS Activity

Research has demonstrated that arylpiperazine derivatives can act as dual-target ligands for dopamine D2 and serotonin receptors. A derivative closely related to this compound was tested for its binding affinity to these receptors. The results showed high affinity with Ki values below 100 nM for both receptor types, suggesting potential applications in treating mood disorders .

The biological activity of this compound can be attributed to its ability to interact with multiple targets:

  • Serotonin Receptors : The compound's structural features allow it to bind effectively to serotonin receptors (5-HT1A and 5-HT2A), which play vital roles in mood regulation.
  • Dopamine Receptors : Its interaction with dopamine receptors contributes to its potential use in treating disorders like schizophrenia and depression.
  • Enzyme Inhibition : The presence of the piperazine moiety enhances the compound's ability to inhibit enzymes such as urease effectively.

Properties

Molecular Formula

C20H28Cl2N2O4

Molecular Weight

431.3 g/mol

IUPAC Name

ditert-butyl 2-(3,4-dichlorophenyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C20H28Cl2N2O4/c1-19(2,3)27-17(25)23-9-10-24(18(26)28-20(4,5)6)16(12-23)13-7-8-14(21)15(22)11-13/h7-8,11,16H,9-10,12H2,1-6H3

InChI Key

ULOLHCVDUNLORU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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